Glycerol triisopalmitate

Übersicht

Beschreibung

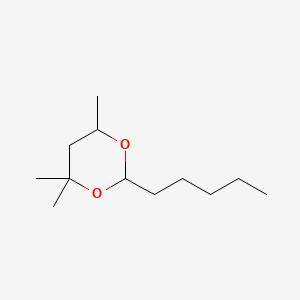

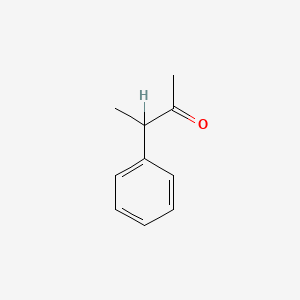

Glycerol triisopalmitate, also known as Tripalmitin or Glyceryl tripalmitate, is a simple saturated glyceride . It is a solid present majorly in palm and coconut oil . It constitutes 1-11% of palm oil and has a high melting temperature . It is used as a carrier molecule for effective drug delivery and is used in solid lipid nanoparticle formulations .

Synthesis Analysis

The synthesis of Glycerol triisopalmitate has been studied in various ways. Three types of reactions continue to be studied: glycerolysis of urea, transcarbonation of DMC, DEC, or cyclic carbonates with glycerol, and reaction using CO2 . Catalytic conditions using Na2CO3 seem to be a good compromise to achieve a high yield of Glycerol triisopalmitate .Molecular Structure Analysis

Glycerol triisopalmitate has a complex molecular structure. It is capable of binding to one or more metal centers, either directly in its triol H3gly form (rather rare), or in its various deprotonated glycerolate forms .Chemical Reactions Analysis

The molecule glycerol (H3gly) plays a key role in sustainable and green chemistry. It is produced from vegetable oils and animal fats by hydrolysis, saponification, and transesterification reactions .Physical And Chemical Properties Analysis

Glycerol triisopalmitate has a number of physical and chemical properties. It is insoluble in water but soluble in EtOH, (C2H5)2O, C6H6, CHCl3 . Its density is 0.8752 g/cm3 (70 °C), melting point is 44.7–67.4 °C, and boiling point is 315 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

1. Glycerol in Biochemistry and Pharmacokinetics

Glycerol, the structural backbone of triacylglycerol molecules like glycerol triisopalmitate, plays a crucial role in biochemistry and pharmacokinetics. It is involved in metabolic processes, acting as a glycolytic substrate, and has been used in various research settings for over 60 years. Its applications range from treating cerebral edema and intraocular hypertension to improving rehydration during acute gastrointestinal diseases (Robergs & Griffin, 1998).

2. Glycerol in Catalytic Processes

Glycerol, a byproduct of biodiesel production, is a key platform chemical for synthesizing high-value products. Its functionalized nature makes it a suitable candidate for catalytic processes. Supported metal nanoparticles, especially gold-based catalysts, have been used for the selective oxidation of glycerol, producing compounds for the chemical and pharmaceutical industry (Villa et al., 2015).

3. Glycerol in Density Models

In scientific research, aqueous solutions of glycerol are commonly used due to their adaptable density. An empirical model has been developed to calculate the density of these solutions, enhancing the accuracy of experimental investigations in various scientific fields (Volk & Kähler, 2018).

4. Biomedical Applications of Glycerol Polymers

Glycerol polymers, due to their diverse compositions and architectures, have significant biomedical applications. These include drug delivery, tissue repair, and antibacterial agents. The versatility of glycerol-based polymers makes them increasingly relevant in modern medicine (Zhang & Grinstaff, 2014).

5. Glycerol in Metabolic Processes

Glycerol's role in various physiological processes highlights its significance in energy metabolism and as a potential agent in therapeutic and diagnostic applications. Its involvement in osmotic activity and crystal formation suggests its use as a cryoprotective agent (Brisson et al., 2001).

Safety and Hazards

Zukünftige Richtungen

The future perspectives on performing the glycerol reforming in inorganic MRs are listed below: The scaling-up of glycerol reforming MRs is one of the most important issues. Developing low-cost, durable and defect-free membranes could represent a viable solution for realistic application of MRs at industrial scale .

Eigenschaften

IUPAC Name |

2,3-bis(14-methylpentadecanoyloxy)propyl 14-methylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-45(2)37-31-25-19-13-7-10-16-22-28-34-40-49(52)55-43-48(57-51(54)42-36-30-24-18-12-9-15-21-27-33-39-47(5)6)44-56-50(53)41-35-29-23-17-11-8-14-20-26-32-38-46(3)4/h45-48H,7-44H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTGDWNFCMWSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071913 | |

| Record name | 1,2,3-Propanetriyl triisohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(i-16:0/i-16:0/i-16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0104212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glycerol triisopalmitate | |

CAS RN |

68957-79-9 | |

| Record name | Glyceryl triisopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriyl triisohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl triisohexadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Chlorophenyl)amino]acetonitrile](/img/structure/B1615067.png)

![4-[2-(2-Pyridyl)ethyl]morpholine](/img/structure/B1615081.png)